1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidin-4-ol
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Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidin-4-ol is a complex organic compound that features a unique combination of functional groups, including a boronate ester, a sulfonyl group, and a piperidin-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Boronate Ester: The reaction of pinacol with boronic acid derivatives under mild conditions to form the boronate ester.
Sulfonylation: Introduction of the sulfonyl group via sulfonyl chloride in the presence of a base.
Piperidin-4-ol Formation: Cyclization and functionalization to introduce the piperidin-4-ol moiety.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).
Reduction: Use of reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Sulfides.
Substitution Products: Piperidine derivatives with various substituents.
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of biologically active molecules and drug candidates.
Medicine: Exploration of its pharmacological properties for therapeutic applications.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidin-4-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronate ester moiety can interact with diols and other nucleophiles, while the sulfonyl group can participate in electrophilic reactions.
Pathways: The compound can undergo hydrolysis, oxidation, and reduction, leading to the formation of reactive intermediates that can further react with biological molecules.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Shares the boronate ester moiety but lacks the sulfonyl and piperidin-4-ol groups.
Phenylboronic acid pinacol ester: Similar boronate ester structure but different functional groups.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of the piperidine ring.
Properties
Molecular Formula |
C17H26BNO5S |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C17H26BNO5S/c1-16(2)17(3,4)24-18(23-16)13-5-7-15(8-6-13)25(21,22)19-11-9-14(20)10-12-19/h5-8,14,20H,9-12H2,1-4H3 |
InChI Key |
SZCJMKVMFCDEAA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)O |
Origin of Product |
United States |
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